molecular formula C49H92O6 B3026154 Glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate) CAS No. 66908-04-1

Glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate)

Cat. No.: B3026154
CAS No.: 66908-04-1
M. Wt: 777.2 g/mol
InChI Key: KMMOOAFQVREVIF-VHXPQNKSSA-N
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Description

1,3-Dimyristoyl-2-Oleoyl-rac-glycerol (often abbreviated as MOP) is a triacylglycerol composed of three fatty acid chains attached to a glycerol backbone. Specifically, it contains myristic acid (C14:0) at the sn-1 position, oleic acid (C18:1) at the sn-2 position, and palmitic acid (C16:0) at the sn-3 position . Triacylglycerols are essential components of biological membranes and serve as energy storage molecules.

Preparation Methods

The synthesis of MOP involves esterification of glycerol with the respective fatty acids. Here are the steps:

  • Chemical Synthesis: : The reaction typically occurs in the presence of acid catalysts. For example:

    • Myristic acid (C14:0) reacts with glycerol to form 1-myristoyl-rac-glycerol.
    • Oleic acid (C18:1) is then added to the reaction mixture to yield 1,3-dimyristoyl-2-oleoyl-rac-glycerol.
  • Industrial Production: : MOP can be produced on a larger scale using similar synthetic routes. Industrial methods may involve enzymatic catalysis or chemical processes.

Chemical Reactions Analysis

MOP undergoes various reactions, including:

    Hydrolysis: Cleavage of the ester bonds by lipases or other enzymes.

    Oxidation: Oxidative processes that affect the fatty acid chains.

    Reduction: Reduction of the carbonyl groups in the fatty acids.

    Substitution: Substitution reactions at the sn-1, sn-2, or sn-3 positions.

Common reagents and conditions depend on the specific reaction type. Major products include free fatty acids, monoacylglycerols, and diacylglycerols.

Scientific Research Applications

MOP finds applications in various fields:

    Biological Research: Studying lipid metabolism, membrane structure, and lipid-protein interactions.

    Drug Delivery: As a lipid carrier in drug formulations.

    Cosmetics: Used in skincare products due to its moisturizing properties.

Mechanism of Action

MOP’s effects are context-dependent. It may influence cell signaling, membrane fluidity, and lipid rafts. Molecular targets include enzymes involved in lipid metabolism.

Comparison with Similar Compounds

MOP’s uniqueness lies in its specific fatty acid composition. Similar compounds include other triacylglycerols with different fatty acid combinations.

Properties

IUPAC Name

1,3-di(tetradecanoyloxy)propan-2-yl (Z)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H92O6/c1-4-7-10-13-16-19-22-23-24-25-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-26-20-17-14-11-8-5-2)45-54-48(51)42-39-36-33-30-27-21-18-15-12-9-6-3/h23-24,46H,4-22,25-45H2,1-3H3/b24-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMOOAFQVREVIF-VHXPQNKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H92O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301781
Record name 1,3-Dimyristoyl-2-oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(14:0/18:1(9Z)/14:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042361
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

66908-04-1
Record name 1,3-Dimyristoyl-2-oleoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66908-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimyristoyl-2-oleoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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